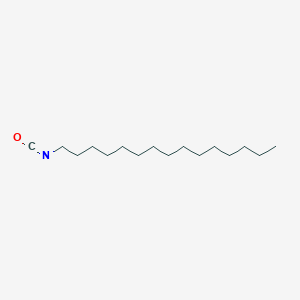

Pentadecyl isocyanate

Description

Significance of Isocyanates in Advanced Materials Science and Polymer Chemistry

Isocyanates, organic compounds characterized by the functional group -N=C=O, are fundamental building blocks in the field of polymer chemistry and advanced materials science. wikipedia.org Their significance stems from the high reactivity of the isocyanate group, which readily undergoes addition reactions with a variety of nucleophiles, most notably hydroxyl groups, to form urethane (B1682113) linkages. wikipedia.org This particular reaction is the cornerstone of polyurethane chemistry.

The discovery of a method to produce polyurethanes by Otto Bayer in 1937 revolutionized the materials industry, paving the way for a vast array of versatile and customizable materials. rsc.orgresearchgate.net Polyurethanes can be tailored to be rigid foams for insulation, flexible foams for cushioning, durable elastomers, high-performance adhesives, and tough coatings. wikipedia.orgepa.gov The global market for isocyanates, driven by the demand for these polyurethane products, continues to expand, particularly in the construction, automotive, and furniture industries. rsc.org

The versatility of isocyanates extends beyond polyurethanes. They are crucial in the synthesis of polyureas, polyisocyanurates, and for the functionalization of surfaces to impart specific properties like self-cleaning or anti-fogging capabilities. archive.org The two primary classes of isocyanates are aromatic and aliphatic. epa.gov Aromatic isocyanates are known for their high reactivity, while aliphatic isocyanates provide superior weather and UV resistance, making them ideal for high-performance coatings. epa.gov The continuous development in isocyanate chemistry, including the creation of bio-based and sustainable alternatives, underscores their enduring importance in the advancement of material science. rsc.org

Overview of Long-Chain Alkyl Isocyanates in Contemporary Research

In recent years, there has been a significant shift in isocyanate research towards sustainability and the use of renewable resources. Long-chain alkyl isocyanates, which are aliphatic isocyanates with an extended carbon chain, are at the forefront of this movement. A key driver for this research is the desire to move away from petroleum-based feedstocks and to develop "green" polyurethanes. rsc.orgadhesivesmag.com

Fatty acids, derived from vegetable oils, and other natural products like cashew nut shell liquid (CNSL) have emerged as important precursors for the synthesis of long-chain alkyl isocyanates. rsc.orgresearchgate.net For instance, cardanol (B1251761), a major component of CNSL, possesses a C15 alkyl chain and can be used to synthesize molecules that act as isocyanate blocking agents. archive.orgresearchgate.net Research has demonstrated that isocyanates derived from fatty acids can lead to polyurethanes with high elasticity and good thermal properties. acs.org

The long alkyl chain in these isocyanates imparts unique properties to the resulting polymers, such as hydrophobicity, flexibility, and improved compatibility with other non-polar materials. These characteristics are advantageous in various applications, including coatings, adhesives, and sealants. chemsrc.com The synthesis of diisocyanates from fatty acids was first described in the latter half of the 20th century, and modern research continues to explore non-phosgene routes for their production to enhance safety and environmental friendliness. rsc.org

Historical Context of Pentadecyl Isocyanate in Chemical Synthesis

A specific historical account detailing the first synthesis of this compound is not prominently documented. However, its origins are intrinsically linked to the broader history of research into long-chain aliphatic isocyanates derived from natural sources, particularly fatty acids and cashew nut shell liquid (CNSL). The exploration of isocyanates from fatty acids dates back to the mid-20th century. rsc.org

This compound can be synthesized from palmitic acid, a common 16-carbon saturated fatty acid. acs.org The development of synthetic routes like the Curtius rearrangement, which converts a carboxylic acid into an isocyanate, provided the chemical methodology for producing such compounds. wikipedia.org Research from the late 1960s includes studies on related compounds, such as methoxy (B1213986) pentadecyl phenyl isocyanate isomers, indicating that long-chain alkyl-substituted isocyanates were subjects of scientific investigation during that period. acs.orgrsc.org

The use of CNSL, which contains components with a C15 pentadecyl chain, as a building block for polymers also has a significant history. scbt.com Research into CNSL-based monomers for high-performance polymers has been ongoing, and this naturally includes the potential for creating isocyanates with a pentadecyl group. archive.orgresearchgate.net Therefore, the historical context of this compound is not that of a singular discovery but rather an outcome of the progressive research into leveraging natural, long-chain hydrocarbons for the synthesis of novel isocyanates and polymers.

Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C16H31NO | chemical-suppliers.eu |

| Molecular Weight | 253.42 g/mol | chemical-suppliers.eu |

| Boiling Point | 320-324 °C | acs.org |

| Density | 0.852 g/mL at 25 °C | acs.org |

| Refractive Index (n20/D) | 1.4470 | acs.org |

| Flash Point | >230 °F (>110 °C) | acs.org |

Properties

IUPAC Name |

1-isocyanatopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16-18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULTVDSPXGVYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560650 | |

| Record name | 1-Isocyanatopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39633-51-7 | |

| Record name | 1-Isocyanatopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of Pentadecyl Isocyanate

Fundamental Reaction Pathways of the Isocyanate Group

The reactivity of the isocyanate group is dictated by the significant positive charge on the central carbon atom, making it a prime target for nucleophiles. inlibrary.uz The general reaction pathways involve the addition of a nucleophile to the carbon-nitrogen double bond. poliuretanos.net Electron-donating groups attached to the isocyanate, such as the long alkyl chain in pentadecyl isocyanate, can influence the reactivity, generally making aliphatic isocyanates less reactive than their aromatic counterparts. rsc.org

Nucleophilic Addition Reactions

Nucleophilic addition represents the most common class of reactions for isocyanates. wikipedia.org These reactions are typically exothermic and proceed readily, often at room temperature. l-i.co.uk

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol or phenol, yields a urethane (B1682113) (also known as a carbamate). wikipedia.orgtandfonline.com This reaction is of significant industrial importance as it forms the basis for the production of polyurethanes when diisocyanates or polyisocyanates are reacted with diols or polyols. l-i.co.ukelastas.lt The general mechanism involves the attack of the oxygen atom of the hydroxyl group on the electrophilic carbon of the isocyanate group, followed by the transfer of the hydroxyl proton to the nitrogen atom. wikipedia.org

The reaction of this compound with an alcohol (R-OH) can be represented as follows:

C₁₅H₃₁-N=C=O + R-OH → C₁₅H₃₁-NH-CO-OR

Studies on the reaction of isocyanates with long-chain alcohols have shown that the formation of N-aryl-O-alkyl carbamates occurs exclusively. tandfonline.comnih.gov The reactivity can be influenced by factors such as steric hindrance and the nature of the alcohol. nih.gov

Isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.orgtandfonline.com This reaction is generally very rapid and is a common method for the synthesis of urea (B33335) derivatives. commonorganicchemistry.comorganic-chemistry.org The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon. commonorganicchemistry.com

The reaction of this compound with an amine (R-NH₂) proceeds as follows:

C₁₅H₃₁-N=C=O + R-NH₂ → C₁₅H₃₁-NH-CO-NH-R

This reaction is straightforward and typically does not require a catalyst. commonorganicchemistry.com It is a versatile method for creating complex molecules containing the urea linkage. scirp.org

| Reactant | Product | Reaction Type |

| Hydroxyl Compound (e.g., Alcohol) | Urethane | Nucleophilic Addition |

| Amine | Urea | Nucleophilic Addition |

Beyond alcohols and amines, the isocyanate group of this compound can react with other nucleophiles. For instance, reaction with water leads to the formation of an unstable carbamic acid, which then decomposes to yield a primary amine (pentadecylamine) and carbon dioxide. wikipedia.orgl-i.co.uk This reaction is particularly relevant in the production of polyurethane foams where the generated CO₂ acts as a blowing agent. wikipedia.org

Reaction with carboxylic acids can also occur, though it is generally less common. This reaction can lead to the formation of amides and carbon dioxide through an unstable anhydride (B1165640) intermediate. poliuretanos.net

Self-Addition Reactions of this compound

Isocyanates, including this compound, can react with themselves, particularly under specific conditions or in the presence of certain catalysts. poliuretanos.net These self-addition reactions lead to the formation of dimers and trimers.

One of the most significant self-addition reactions of isocyanates is cyclotrimerization, which results in the formation of a highly stable, six-membered heterocyclic ring known as an isocyanurate. wikipedia.orgnih.gov This reaction is often catalyzed by a variety of substances, including bases, metal carboxylates, and phosphines. nih.govresearchgate.net

The cyclotrimerization of three this compound molecules can be depicted as:

3 C₁₅H₃₁-N=C=O → (C₁₅H₃₁-NCO)₃

The resulting tripentadecyl isocyanurate possesses a 1,3,5-triazine-2,4,6-trione core structure. This trimerization process is highly exothermic. rsc.org The thermal stability of the resulting isocyanurate is a key property, and these structures are often incorporated into polymers to enhance their thermal and fire resistance. nih.gov The cyclotrimerization of aliphatic isocyanates is a controlled process used in producing cross-linkers for high-performance coatings. nih.gov

| Reaction | Product | Key Feature |

| Cyclotrimerization | Isocyanurate | Formation of a stable six-membered ring |

Dimerization and Oligomerization Phenomena

This compound, like other isocyanates, can undergo self-reaction to form dimers and higher-order oligomers. These reactions are significant as they can occur during storage or processing, altering the physicochemical properties of the material. nih.gov

The most common dimerization pathway for isocyanates is a [2+2] cycloaddition reaction between two isocyanate groups to form a substituted 1,3-diazetidine-2,4-dione, also known as a uretdione. nih.govtrea.com This process involves the formation of a four-membered ring and is often reversible, with the dimer capable of dissociating back to the monomer upon heating. For long-chain aliphatic isocyanates such as this compound, the formation of these cyclic dimers is a recognized phenomenon. trea.com Computational studies on model isocyanates have shown that the formation of the uretdione ring is typically an exothermic process, making it thermodynamically favorable under ambient conditions. nih.gov

Beyond dimerization, isocyanates can further react to form trimers and other oligomers. navy.mil The most prevalent trimer is the isocyanurate, a highly stable six-membered 1,3,5-triazine-2,4,6-trione ring. The formation of isocyanurates, known as cyclotrimerization, is a critical reaction in the polyurethane industry for creating cross-linked networks that enhance thermal and chemical resistance. tue.nl This process is generally much slower than dimerization and is almost always facilitated by specific catalysts. nih.govtue.nl

The tendency for this compound to dimerize or oligomerize is influenced by factors such as temperature, the presence of catalysts, and the purity of the compound.

Table 1: Dimerization and Oligomerization Products of Isocyanates

| Product Name | Ring Structure | Formation Reaction | Key Characteristics |

|---|---|---|---|

| Uretdione (Dimer) | 1,3-Diazetidine-2,4-dione | [2+2] Cycloaddition | Thermally reversible; forms spontaneously. nih.gov |

Secondary Addition Reactions

The primary reaction of an isocyanate group, such as in this compound, is typically an addition reaction with a nucleophile containing an active hydrogen, for instance, an alcohol, to form a urethane (carbamate). wikipedia.org However, the product of this initial reaction can often undergo further reaction with another isocyanate molecule. These subsequent reactions are termed secondary addition reactions.

A prominent example is the formation of an allophanate (B1242929). The urethane group formed in the primary reaction still contains an N-H proton. This proton is sufficiently acidic to react with a second molecule of this compound, particularly at elevated temperatures or in the presence of certain catalysts. rsc.org This secondary addition reaction results in the formation of an allophanate, which introduces a branch point or cross-link in a polymer chain.

The sequence can be summarized as:

Primary Reaction (Urethane Formation): R-NCO + R'-OH → R-NH-C(O)O-R'

Secondary Reaction (Allophanate Formation): R-NH-C(O)O-R' + R-NCO → R-N(C(O)O-R')-C(O)NH-R

The competition between urethane and allophanate formation is dependent on the reaction conditions. rsc.org Factors such as the stoichiometry of the reactants (an excess of isocyanate favors allophanate formation), temperature, and the type of catalyst employed play a crucial role. rsc.org Some catalysts that promote the primary urethane reaction are less effective at promoting the secondary allophanate reaction, while others can accelerate both. rsc.org

Kinetic and Mechanistic Investigations of this compound Reactions

Understanding the kinetics and mechanisms of this compound reactions is essential for controlling reaction rates and product distributions in various applications.

Reaction Kinetics with Specific Reagents (e.g., Alcohols)

The reaction of this compound with alcohols to form urethanes is a cornerstone of polyurethane chemistry. kuleuven.be While specific kinetic data for this compound is not widely published, the mechanism and kinetic profile can be inferred from extensive studies on other aliphatic and aromatic isocyanates. researchgate.netscispace.com

The Arrhenius equation is used to determine the activation energy of the reaction, which provides insight into the temperature sensitivity of the reaction rate. researchgate.net For illustrative purposes, the table below presents representative kinetic data for the reaction of a model isocyanate (phenyl isocyanate) with different alcohols, demonstrating the principles of reactivity.

Table 2: Illustrative Reaction Rate Constants for Phenyl Isocyanate with Various Alcohols

| Alcohol | Alcohol Type | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|---|---|

| Ethanol | Primary | Toluene (B28343) | 25 | ~1.0 x 10⁻⁴ |

| 2-Propanol | Secondary | Toluene | 25 | ~0.3 x 10⁻⁴ |

Note: This data is illustrative for phenyl isocyanate and serves to demonstrate the relative reactivity trends expected for this compound. kuleuven.beresearchgate.net

Catalysis in Isocyanate Chemistry Pertinent to this compound

To achieve practical reaction rates, especially with less reactive secondary alcohols, catalysts are almost always employed. The catalysis of the isocyanate-alcohol reaction is a complex field, with catalysts operating through various mechanisms. These mechanisms are directly pertinent to the reactions of this compound.

Common catalysts fall into two main categories: tertiary amines and organometallic compounds. rsc.org

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) function via a nucleophilic catalysis mechanism. The amine attacks the isocyanate to form a reactive, unstable intermediate. This complex then reacts with the alcohol to form the urethane and regenerate the catalyst. An alternative view is a concerted termolecular mechanism where the amine forms a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity and orienting it for attack on the isocyanate. rsc.org

Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are exceptionally effective catalysts. wernerblank.comresearchgate.net They are believed to function as Lewis acids. The mechanism is thought to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. The tin compound coordinates with both reactants, activating the isocyanate group toward nucleophilic attack and facilitating the proton transfer from the alcohol. scispace.com Other metal-based catalysts, such as those based on zirconium or bismuth, are also used and may operate through similar Lewis acid or insertion mechanisms. wernerblank.com

The choice of catalyst significantly impacts not only the rate of the primary urethane formation but also the rates of secondary reactions like allophanate formation and side reactions like isocyanate trimerization. rsc.org

Table 3: Common Catalyst Types and Proposed Mechanisms for the Isocyanate-Alcohol Reaction

| Catalyst Class | Example | Proposed Mechanism | Key Features |

|---|---|---|---|

| Tertiary Amines | DABCO | Nucleophilic Catalysis / General Base Catalysis | Forms intermediate complex with isocyanate or alcohol. rsc.org |

| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Lewis Acid Catalysis | Coordinates both alcohol and isocyanate to form a ternary complex. scispace.comwernerblank.com |

Polymerization and Advanced Polymer Architectures Involving Pentadecyl Isocyanate

Role of Pentadecyl Isocyanate as a Monomer in Polymer Synthesis

This compound serves as a valuable building block in the synthesis of various polymer types. Its reactive isocyanate group (–NCO) readily participates in addition polymerization reactions, forming the basis for complex macromolecular structures.

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages (−NH−(C=O)−O−) in their main chain. wikipedia.org They are typically synthesized through the polyaddition reaction of a di- or poly-isocyanate with a polyol. wikipedia.orgrsc.orgscispace.com The isocyanate component provides the rigid or "hard" segments, while the polyol forms the flexible or "soft" segments. This two-part structure allows for extensive tuning of the final polymer's properties. rsc.org

The use of bio-based monomers in polyurethane synthesis is an area of growing interest. Precursors derived from cashew nut shell liquid (CNSL), which naturally contain a pentadecyl chain, are prime candidates for creating partially bio-based isocyanates. dntb.gov.uanih.govscribd.com For instance, 2,4-diisocyanato-1-pentadecylbenzene, which can be synthesized from CNSL, serves as a bio-based aromatic diisocyanate for polyurethane production. nih.gov When reacted with polyols, these pentadecyl-containing isocyanates form polyurethanes where the long alkyl chain can influence morphology and mechanical properties. The reaction between the isocyanate and polyol can be catalyzed, and it proceeds without the formation of by-products, which is advantageous for industrial applications. scispace.com

Anionic addition polymerization is a chain-growth mechanism initiated by anions, suitable for vinyl monomers and other compounds with electron-withdrawing groups, such as isocyanates. wikipedia.org This method is particularly noted for its ability to produce living polymers, where the growing polymer chains lack a formal termination step and can continue to add monomers as long as they are available. wikipedia.orgnih.gov This "living" characteristic allows for precise control over the polymer's molecular weight, molecular weight distribution (MWD), and architecture, enabling the synthesis of well-defined block copolymers and end-functionalized polymers. wikipedia.org

This compound is identified as a monomer that can undergo anionic polymerization. epo.org The polymerization of isocyanates via this route, however, can be complicated by side reactions, such as back-biting by the growing chain, which can lead to a loss of control over the polymer structure. nih.gov To address this, specialized initiator systems have been developed. For example, the use of sodium benzanilide (B160483) as an initiator for n-hexyl isocyanate polymerization demonstrated unprecedented control over molecular weight and MWD by providing a slow initiation rate and preventing side reactions without the need for external additives. nih.gov Such controlled polymerization techniques are crucial for harnessing the full potential of monomers like this compound to create advanced materials with tailored structures.

Development of Advanced Polymer Materials with this compound Moieties

The incorporation of the pentadecyl group, either within the main chain or as a pendant moiety, is a key strategy for developing advanced polymer materials. This long alkyl chain imparts unique properties related to solubility, thermal behavior, and self-assembly.

Polyureas, characterized by urea (B33335) linkages (-NH-CO-NH-), are typically synthesized through the reaction of a diisocyanate with a diamine. nih.govacs.org While there are isocyanate-free methods being developed, the diisocyanate route remains common. rsc.orgrsc.orguva.nl Isocyanate-derived fractions from other processes, such as polyurethane glycolysis, can be valorized by first hydrolyzing them to produce the corresponding amines (e.g., toluenediamine), which can then be reacted with various diisocyanates to form new polyurea materials. nih.govacs.org

Polyamides are another important class of polymers, and materials containing pentadecyl chains have been synthesized to enhance their properties. researchgate.netresearchgate.net These are often prepared through the polycondensation of a diamine with a diacid or its derivative. researchgate.netrasayanjournal.co.inscispace.com A common strategy involves using a diamine monomer that already contains the pentadecyl side chain, such as 4-pentadecylbenzene-1,3-diamine. researchgate.netresearchgate.net This diamine can be reacted with various aromatic diacids to produce aromatic polyamides. researchgate.net The presence of the long, flexible pentadecyl chains in these polyamides significantly improves their solubility in organic solvents and processability. researchgate.netresearchgate.net An isocyanate group can be considered a precursor to the amine functionality required for this synthesis, as it can be converted to an amine via hydrolysis.

The pentadecyl moiety can be incorporated into such advanced architectures. For example, isocyanates with long alkyl chains, like n-dodecyl isocyanate, have been successfully used to synthesize block copolymers, demonstrating the feasibility of using this compound in similar systems. mdpi.com A notable example of incorporating pentadecyl groups into a block copolymer architecture involves the use of 3-n-pentadecylphenol (PDP). acs.org In this supramolecular approach, PDP is hydrogen-bonded to the poly(4-vinylpyridine) block of a polystyrene-block-poly(4-vinylpyridine) copolymer. This creates a comb-coil diblock copolymer structure where the polystyrene blocks are microphase-separated from the P4VP(PDP) blocks. acs.org This hierarchical self-organization occurs on two length scales: the larger block copolymer scale and a smaller nanoscale, where the pentadecyl chains self-assemble into lamellar structures. acs.org

Attaching long alkyl chains as pendant groups to a polymer backbone is a powerful method for modifying material properties. The pentadecyl chain, often sourced from renewable CNSL, has been incorporated into a wide variety of high-performance polymers, including polyamides, poly(esterimide)s, polyetherimides, and poly(ether ether ketone)s. researchgate.netresearchgate.netresearchgate.netresearchgate.netncl.res.in

A consistent finding across numerous studies is that the pendant pentadecyl chain acts as an internal plasticizer. researchgate.net This imparts several beneficial properties:

Enhanced Solubility: The aliphatic chains disrupt polymer packing and improve interactions with organic solvents, leading to dramatically increased solubility in solvents like N,N-dimethylacetamide, chloroform, and m-cresol. researchgate.netresearchgate.netresearchgate.net

Improved Processability: Enhanced solubility allows for solution-casting of tough, flexible, and transparent polymer films. researchgate.netresearchgate.net

Lowered Glass Transition Temperature (Tg): The flexible side chains increase the free volume within the polymer matrix, lowering the Tg and often creating a wider processing window between the Tg and the decomposition temperature. researchgate.netresearchgate.net

Maintained Thermal Stability: Despite the lowering of Tg, the polymers generally retain good thermal stability, with high decomposition temperatures. researchgate.netresearchgate.netresearchgate.net

Induced Self-Assembly: The flexible pentadecyl chains can pack into layered structures, leading to sharp reflections in the small-angle region of X-ray diffractograms, indicating a degree of nanostructural order. researchgate.netresearchgate.net

Beyond processability, these pendant chains can introduce novel functionalities. For example, incorporating 3-pentadecylphenol (B1217947) into a fluorene-based polymer through side-chain engineering led to a solution-processable, macroscopically oriented conductive polymer with high charge carrier mobility, suitable for applications in organic electronics. expresspolymlett.com

Interactive Data Table: Effect of Pendant Pentadecyl Chains on Polymer Properties

| Polymer Type | Monomer with Pentadecyl Chain | Key Property Modifications | Reference(s) |

| Aromatic Polyamides | 4-pentadecylbenzene-1,3-diamine | Enhanced solubility, film-forming ability, amorphous nature with layered packing of pentadecyl chains, lower Tg (169–215 °C), good thermal stability (T10 > 430 °C). | researchgate.net, researchgate.net |

| Poly(esterimide)s | 2,2′-(4-pentadecyl-1,3-phenylene)bis(1,3-dioxoisoindoline-5-carboxylic acid) | Soluble in various organic solvents, tough and flexible film formation, lower Tg (145–198 °C), good thermal stability (T10 > 450 °C). | researchgate.net |

| Polyetherimides | Diamine derived from cardanol (B1251761) | Significant drop in Tg (113-131 °C) compared to analogues without pentadecyl chains, wider processing window, good thermal stability (T10 > 460 °C). | researchgate.net |

| Conductive Polymers | Fluorene dangled with 3-pentadecylphenol | Solution processable, formation of macroscopically oriented fibers, high electrical conductivity and field-effect mobility. | expresspolymlett.com |

| Polyazomethines | Pentadecylbenzene-1,3-diamine | Improved solubility, flexible film formation, very low Tg (16–55 °C), layered structure from pentadecyl chains, good thermal stability (T10 > 425 °C). | researchgate.net |

Isocyanurate Frameworks in Network Polymers

The formation of network polymers utilizing isocyanurate chemistry represents a significant area of polyurethane materials science. utwente.nlnih.gov The core of this technology is the cyclotrimerization of isocyanate (NCO) groups to form a highly stable, six-membered isocyanurate ring. utwente.nlutwente.nl This reaction is an ideal candidate for creating well-defined polymer networks due to its controllable nature and the trifunctional character of the resulting isocyanurate ring, which acts as a cross-linking point. utwente.nlnih.gov

The process for creating these networks typically involves a two-step method. nih.gov First, a diol, such as a poly(propylene glycol) (PPG), is reacted with an excess of a diisocyanate to produce an NCO-terminated prepolymer. nih.gov Subsequently, in the presence of a suitable catalyst, often a potent nucleophile, the terminal isocyanate groups of the prepolymer undergo a step-wise addition reaction to form the isocyanurate rings, thus creating a cross-linked poly(urethane-isocyanurate) (PUI) network. utwente.nlnih.gov

While this method is commonly described for diisocyanates like diphenylmethane (B89790) diisocyanate (MDI) or hexamethylene diisocyanate (HDI), the principles can be extended to monofunctional isocyanates like this compound. utwente.nlresearchgate.net In such a system, this compound would not form the network itself but could be used to functionalize polymer backbones or prepolymers, introducing long aliphatic side chains. The trimerization of other isocyanate groups present on the prepolymer would then lead to a network where the pentadecyl chains modify the final properties of the material, for instance by increasing hydrophobicity or altering mechanical characteristics. The structure of the polymer network and the ratio of flexible segments to rigid isocyanurate rings can be adjusted to control the material's mechanical properties over a wide range. nih.gov

Microencapsulation and Controlled Release Systems for Isocyanates

Microencapsulation provides a method to protect highly reactive compounds like isocyanates from their environment, allowing for their controlled release when triggered by external stimuli such as pressure or heat. acs.orgresearchgate.net This is particularly valuable for applications in self-healing materials and single-component adhesives. acs.orgnih.gov

Core-Shell Microcapsule Formation via Interfacial Polymerization

Interfacial polymerization is a primary technique for producing core-shell microcapsules containing isocyanates. mdpi.comulisboa.pt This process takes place at the interface between two immiscible liquids, typically in an oil-in-water (O/W) emulsion. mdpi.com

The general procedure involves several key steps:

Emulsion Formation : An organic or "oil" phase is created by dissolving the isocyanate to be encapsulated (the core material) in a suitable solvent. ulisboa.ptresearchgate.net In the context of this article, the oil phase would consist of this compound. This phase is then dispersed in a continuous aqueous phase containing an emulsifier or stabilizer to form fine droplets. mdpi.com

Interfacial Polymerization : A complementary reactant, typically a polyamine (like diethylenetriamine) or a polyol (like 1,4-butanediol), is added to the aqueous phase. mdpi.commdpi.com This reactant migrates to the oil-water interface and reacts with the isocyanate. illinois.edu This reaction forms a solid polymer shell—often polyurea or polyurethane—at the surface of the oil droplets, effectively encapsulating the core material. mdpi.commdpi.com

Curing and Isolation : The resulting microcapsule slurry is typically cured, sometimes with gentle heating, to ensure the shell is robust and fully formed. google.com The microcapsules are then filtered, washed to remove unreacted reagents, and dried to yield a free-flowing powder. ulisboa.ptillinois.edu

The morphology of the resulting microcapsules is typically a core-shell structure, where the liquid this compound is contained within a solid polymer wall. ulisboa.pt The size and shell thickness of these capsules can be precisely controlled by adjusting process parameters such as the agitation rate during emulsification. google.com Studies on other isocyanates like isophorone (B1672270) diisocyanate (IPDI) have shown that this method can produce spherical microcapsules with high core content and excellent stability. illinois.edu

Emulsion Stabilization Strategies for Isocyanate Microcapsules

The stability of the initial oil-in-water emulsion is critical for the successful synthesis of high-quality microcapsules. mdpi.com Unstable emulsions can lead to droplet coalescence, resulting in irregularly shaped capsules, broad size distributions, or encapsulation failure. researchgate.net Several strategies are employed to stabilize these emulsions during interfacial polymerization.

Common stabilizers and their mechanisms include:

Polysaccharide Emulsifiers : Gum arabic (GA) is a widely used stabilizer due to its good water solubility and ability to form a protective film around emulsion droplets. mdpi.com It is a natural biopolymer that provides steric hindrance, preventing droplets from aggregating. mdpi.com

Synthetic Polymers/Rheology Modifiers : Polyvinyl alcohol (PVA) acts as a protective colloid and a rheology modifier. nih.govmdpi.com By increasing the viscosity of the continuous aqueous phase, PVA slows down the sedimentation of the denser oil droplets (a phenomenon known as gravitational separation). researchgate.net This keeps the droplets suspended and uniformly dispersed during the shell formation process, leading to microcapsules with a smaller average diameter and a narrower size distribution. nih.govmdpi.com

Surfactants : Silicone-based surfactants are also used to lower the interfacial tension between the oil and water phases, facilitating the formation of smaller, more stable droplets. mdpi.comresearchgate.net

Research comparing these strategies for the encapsulation of isophorone diisocyanate (IPDI) found that using a rheology modifier like PVA was a highly effective strategy. mdpi.com It led to good quality, spherical microcapsules with a smaller diameter and high encapsulation yield, demonstrating the importance of controlling emulsion stability to tune the final properties of the microcapsules. nih.govmdpi.com

The table below summarizes common emulsion stabilization strategies applicable to the microencapsulation of isocyanates.

| Stabilizer Type | Example(s) | Primary Stabilization Mechanism | Effect on Microcapsules |

| Polysaccharide Emulsifier | Gum Arabic (GA) | Forms a protective steric film around droplets. mdpi.com | Leads to spherical, loose microcapsules. mdpi.comresearchgate.net |

| Rheology Modifier | Polyvinyl Alcohol (PVA) | Increases the viscosity of the continuous phase, reducing droplet sedimentation. nih.govmdpi.com | Produces smaller, more uniform microcapsules with a narrower size distribution. mdpi.com |

| Surfactant | Silicone-based surfactants | Reduces interfacial tension between oil and water phases. mdpi.com | Facilitates the formation of small, stable emulsion droplets. researchgate.net |

Derivatization and Functionalization of Pentadecyl Isocyanate

Synthesis of Functionalized Pentadecyl Isocyanate Derivatives

The synthesis of functionalized derivatives often begins with materials rich in pentadecyl-substituted compounds, which are then chemically transformed.

Cardanol (B1251761), a primary component of Cashew Nut Shell Liquid (CNSL), is a valuable bio-based feedstock for producing pentadecyl-substituted compounds. mahendrapublications.com It is a phenolic lipid with a C15 alkyl chain that can have varying degrees of unsaturation. mahendrapublications.comgoogle.com The multiple reactive sites on cardanol—the phenolic hydroxyl group, the aromatic ring, and the double bonds on the alkyl chain—allow for selective chemical modifications. mahendrapublications.comtechscience.cn

One common approach involves the hydrogenation of the unsaturated side chain of cardanol to produce 3-pentadecylphenol (B1217947) (hydrogenated cardanol). mahendrapublications.comtechscience.cn This saturated derivative serves as a stable precursor for further reactions. For instance, 3-pentadecylphenol can be catalytically hydrogenated to 3-pentadecylcyclohexanol, which is then oxidized to 3-pentadecylcyclohexanone. mahendrapublications.com This ketone can be further converted to 3-pentadecyl-cyclohexane oxime, a compound that can act as a blocking agent for isocyanates. mahendrapublications.com Another derivative, a mixture of 4-pentadecyl-azepan-2-one and 7-pentadecyl-azepan-2-one, can be synthesized from the oxime via a Beckmann rearrangement. mahendrapublications.com

The synthesis of these derivatives from cardanol highlights a sustainable route to valuable chemicals that can be used in various industrial applications, including the formulation of polyurethanes. mahendrapublications.comocl-journal.org

Table 1: Key Bio-Based Pentadecyl-Substituted Compounds from Cardanol

| Precursor | Derivative | Synthesis Steps | Potential Application | Reference |

| Cardanol | 3-Pentadecylphenol | Hydrogenation of the C15 side chain. | Precursor for further modifications. | mahendrapublications.comtechscience.cn |

| 3-Pentadecylphenol | 3-Pentadecylcyclohexanol | Catalytic hydrogenation of the aromatic ring. | Intermediate for ketone synthesis. | mahendrapublications.com |

| 3-Pentadecylcyclohexanol | 3-Pentadecylcyclohexanone | Oxidation of the secondary alcohol. | Precursor for oximes and lactams. | mahendrapublications.com |

| 3-Pentadecylcyclohexanone | 3-Pentadecyl-cyclohexane oxime | Reaction with hydroxylamine (B1172632) hydrochloride. | Isocyanate blocking agent. | mahendrapublications.com |

| 3-Pentadecyl-cyclohexane oxime | 4- and 7-Pentadecyl-azepan-2-one | Beckmann rearrangement. | Isocyanate blocking agent. | mahendrapublications.com |

The phenolic group of 3-pentadecylphenol can be modified to create a range of functional derivatives. These modifications are often aimed at altering the reactivity and properties of the resulting compounds for specific applications, such as in phenolic resins and foams. mdpi.comresearchgate.net

For instance, 3-pentadecylphenol can be used as a modifier in the synthesis of foamable phenolic resins. mdpi.comresearchgate.net By incorporating 3-pentadecylphenol into the phenolic resin structure, the properties of the resulting foam, such as toughness and water resistance, can be significantly improved. mdpi.comresearchgate.net The long pentadecyl chain introduces flexibility and hydrophobicity into the rigid phenolic matrix. techscience.cnmdpi.com

Another modification involves introducing electron-withdrawing groups onto the aromatic ring of 3-pentadecylphenol. researchgate.net An example is the nitration of 3-pentadecylphenol to produce 2-nitro-5-pentadecyl-phenol. researchgate.net This modification can influence the reactivity of the phenolic hydroxyl group, which is relevant when these compounds are used as blocking agents for isocyanates. researchgate.net

Table 2: Examples of Modified Phenolic Derivatives from 3-Pentadecylphenol

| Modifier/Reaction | Resulting Derivative | Key Feature | Application | Reference |

| Formaldehyde | 3-Pentadecylphenol-modified phenolic resin | Increased toughness and hydrophobicity | Foamable phenolic resins | mdpi.comresearchgate.net |

| Nitrating agent | 2-Nitro-5-pentadecyl-phenol | Electron-withdrawing group on the aromatic ring | Isocyanate blocking agent | researchgate.net |

Novel Molecular Structures Incorporating the this compound Moiety

The this compound moiety can be incorporated into a variety of larger and more complex molecular structures, leading to materials with unique properties and functions.

This compound can be used to hydrophobically modify biopolymers like enzymatically synthesized glycogen (B147801) (ESG) and pullulan to create amphiphilic nanogels. rsc.org This is achieved by reacting the isocyanate group with the hydroxyl groups of the polysaccharides in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), often with a catalyst such as dibutyltin (B87310) dilaurate. rsc.org

The resulting biopolymer conjugates, such as C15ESG (pentadecyl-modified enzymatically synthesized glycogen) and C15P (pentadecyl-modified pullulan), self-assemble into nanogels in aqueous solutions. rsc.org These nanogels consist of a hydrophilic polysaccharide backbone and hydrophobic domains formed by the pentadecyl chains. rsc.orgnih.gov The degree of substitution with the pentadecyl groups can be controlled to tune the hydrophobic/hydrophilic balance of the nanogels, which in turn influences their properties and potential applications, such as in drug delivery. rsc.orgnih.gov

Pullulan, a linear polysaccharide, can also be chemically modified with isocyanate compounds to enhance its properties. researchgate.net These modifications can improve its solubility in organic solvents and its thermal stability. researchgate.net

Table 3: Synthesis of this compound-Modified Biopolymers

| Biopolymer | Reagent | Catalyst | Resulting Conjugate | Application | Reference |

| Enzymatically Synthesized Glycogen (ESG) | This compound | Dibutyltin dilaurate | C15ESG | Amphiphilic nanogels for drug delivery | rsc.org |

| Pullulan | This compound | Dibutyltin dilaurate | C15P | Amphiphilic nanogels | rsc.org |

While direct synthesis of lipids and phospholipids (B1166683) using this compound is not extensively documented, the isocyanate functionality provides a reactive handle for creating lipid-like molecules. Isocyanates can react with glycerol (B35011) derivatives to form carbamate (B1207046) linkages, which are structurally similar to the ester linkages found in natural lipids. nih.gov

For instance, a fatty acid can be converted into a reactive lipid isocyanate via the Curtius rearrangement. nih.gov This isocyanate can then react with a glycerol derivative to form a carbamate. nih.gov This approach allows for the synthesis of ether lipids and their analogues. nih.gov Although this example uses a fatty acid as the starting material, a similar principle could be applied starting from a pentadecyl-containing carboxylic acid to generate a this compound for the synthesis of novel lipid structures.

The field of lipid research also includes the study of oxidatively modified phospholipids, which can be generated from the peroxidation of membrane lipids. nih.gov While not directly involving this compound, this area highlights the diversity of lipid structures that can be formed through various chemical transformations.

This compound is a key reagent in the synthesis of novel hybrid organic compounds with potential biological activities. tandfonline.comcuni.cz One such class of compounds is the pyrimidine-1,3,4-oxadiazole hybrids. tandfonline.comcuni.cz

The synthesis of these hybrids involves a multi-step process. First, a pyrimidine-5-carbohydrazide (B3028944) is prepared. tandfonline.com This hydrazide is then reacted with an alkyl isocyanate, such as this compound, to form an N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide intermediate. tandfonline.com this compound for this reaction is typically prepared from the corresponding acyl chloride. tandfonline.com Finally, this intermediate is cyclized to yield the desired N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine. tandfonline.comcuni.cz

These hybrid molecules combine the structural features of pyrimidine, 1,3,4-oxadiazole, and a long alkyl chain, which in this case is the pentadecyl group. tandfonline.comcuni.cz The incorporation of the long lipophilic pentadecyl chain can significantly influence the biological properties of the final compound. tandfonline.comcuni.cz

Computational and Theoretical Investigations of Pentadecyl Isocyanate Systems

Quantum Chemical Studies (DFT, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of isocyanates. nih.govmdpi.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying complex molecular systems. nih.gov These methods can predict molecular geometries, reaction energies, and spectroscopic properties, providing deep insights into chemical behavior. researchgate.netmdpi.comresearchgate.net

The reactivity of the isocyanate group (–N=C=O) is dictated by its unique electronic structure. The central carbon atom is highly electrophilic due to its position between two electronegative atoms, nitrogen and oxygen. mdpi.com This makes the isocyanate group highly susceptible to nucleophilic attack, a fundamental aspect of its chemistry, particularly in polymerization reactions. mdpi.comresearchgate.net

DFT studies on various isocyanates have been used to investigate reaction mechanisms and predict reactivity. For instance, calculations on the reactions of isocyanates with alcohols or amines help elucidate the pathways for urethane (B1682113) and urea (B33335) formation, respectively. researchgate.netresearchgate.net Studies on model systems, such as the reaction between phenyl isocyanate and methanol (B129727) associates, show that these reactions proceed through late asymmetric cyclic transition states, and the energy barrier decreases as the degree of alcohol association increases. researchgate.net DFT can also be used to calculate global reactivity descriptors, which help in quantifying and comparing the reactivity of different molecules. mdpi.com Although specific DFT studies focusing solely on pentadecyl isocyanate are not abundant, the principles derived from studies on other isocyanates are broadly applicable. The long pentadecyl chain primarily influences steric hindrance and solubility, while the fundamental reactivity is governed by the isocyanate functional group.

Table 1: Common DFT Functionals and Basis Sets Used in Isocyanate Reactivity Studies This table is a representative example based on common computational chemistry practices.

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, reaction mechanism studies. researchgate.netresearchgate.net |

| M06-2X | cc-pVTZ | Calculating activation energies, studying reaction kinetics. mdpi.comacs.org |

| ωB97X-D | def2-TZVPPD | Investigating non-covalent interactions, reaction pathways. chemrxiv.org |

| PBE | --- | Solid-state calculations, surface interactions. |

Conformational Analysis of Long-Chain Isocyanates and Derivatives

The long alkyl chain of this compound introduces significant conformational flexibility. Understanding the preferred conformations is key to predicting the macroscopic properties of materials derived from it, such as polymers. Computational methods, including molecular mechanics and DFT, are used to analyze the complex potential energy surfaces of long-chain molecules.

Studies on poly(n-alkyl isocyanates) have shown that these molecules tend to adopt rigid, helical conformations. researchgate.netmdpi.comacs.orgacs.org The stiffness of the polymer backbone arises from the partial double-bond character of the amide linkages. researchgate.net The specific torsion angles of the backbone are influenced by steric repulsions between the alkyl side chains and the polymer backbone. researchgate.net It is generally accepted that most poly(n-alkyl isocyanates) form a similar helical structure, often an 8/3 helix (8 monomer units per 3 turns), irrespective of the specific length of the alkyl side chain. acs.org Therefore, it is highly probable that polymers derived from this compound also exhibit such helical structures. The conformational analysis helps in understanding properties like the persistence length, which is a measure of the polymer's stiffness. mdpi.com

The interaction of isocyanates with metallic surfaces is fundamental to many catalytic processes, including the synthesis of polyurethanes and the reduction of pollutants. DFT calculations are a primary tool for modeling these interactions, providing insights into adsorption geometries, energies, and reaction pathways on catalyst surfaces. researchgate.netresearchgate.net

Studies on the adsorption of the isocyanate (NCO) group on various metal surfaces, such as copper (Cu), have shown that it can adsorb at different sites (e.g., bridge, hollow). researchgate.net These interactions often involve a significant charge transfer from the metal to the NCO group, which in turn influences the reactivity and the interaction between adjacent adsorbed molecules. researchgate.net While research may not specifically detail this compound, the principles of NCO group interaction with metal surfaces are transferable. For example, metal-organic frameworks (MOFs) containing metals like Nickel (Ni) or Zinc (Zn) have been investigated as catalysts for isocyanate reactions, such as selective hydroboration. rsc.org The long pentadecyl chain would primarily affect the physisorption and orientation of the molecule on the surface before the chemical interaction of the isocyanate headgroup occurs.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement quantum chemical studies by allowing the investigation of the dynamic behavior of large systems over time. This is particularly valuable for studying processes like polymerization and the behavior of molecules at interfaces. However, a significant challenge for the MD simulation of isocyanates has been the lack of accurate and well-parameterized force fields. mdpi.comresearchgate.netnih.gov

MD simulations can provide a molecular-level view of the polymerization process. Both all-atom and coarse-grained models are employed to study the formation of polymer networks. mdpi.commdpi.com Coarse-grained models, where groups of atoms are represented as single beads, allow for the simulation of larger systems and longer timescales, which are often necessary to observe polymer network formation. mdpi.com

For isocyanate-based systems, MD simulations can help understand the relationship between the chemical structure of the monomer, the reaction conditions, and the final properties of the resulting polymer (e.g., polyurethane). mdpi.com Simulations can track the aggregation of polymer chains, the formation of cross-links, and the resulting morphology of the material. mdpi.com For a monomer like this compound, the long, flexible alkyl chain would significantly influence the dynamics and final structure of the polymer, contributing to properties like hydrophobicity and potentially leading to self-assembly or liquid crystalline phases. mdpi.com

Table 2: Hierarchy of Simulation Methods for Isocyanate Polymerization This table illustrates the different simulation scales and their applications.

| Simulation Method | Level of Detail | Typical System Size | Timescale | Key Insights |

| Quantum Mechanics (DFT) | Electronic | ~100s of atoms | Picoseconds | Reaction mechanisms, activation energies. researchgate.netacs.org |

| All-Atom MD | Atomic | ~100,000s of atoms | Nanoseconds | Local chain dynamics, glass transition, mechanical properties. mdpi.commdpi.com |

| Coarse-Grained MD | Superatomic | Millions of atoms | Microseconds | Large-scale morphology, phase separation, network formation. mdpi.commdpi.com |

Interfacial Phenomena and Adsorption Mechanisms

The amphiphilic nature of this compound, with its polar isocyanate head and long nonpolar alkyl tail, suggests it will exhibit interesting behavior at interfaces, such as air-water or solid-liquid interfaces. MD simulations are an ideal tool for investigating these interfacial phenomena. aip.orgacs.org

Simulations can reveal how molecules orient themselves at an interface, the density profiles across the interface, and the nature of intermolecular interactions. aip.orgresearchmap.jp For example, MD studies of long-chain alkanes at liquid-vapor interfaces have shown that molecular orientation can be disordered but that condensation and evaporation behavior is largely independent of chain length. aip.org In systems involving a solid surface, such as silica, long-chain surfactants (structurally similar to this compound) can adsorb onto the surface, altering interfacial properties like thermal resistance. acs.orgresearchmap.jp The adsorption mechanism for functionalized long-chain molecules often involves specific interactions, like hydrogen bonding for polar head groups, and van der Waals interactions for the alkyl chains. researchmap.jpacs.org Simulations of this compound at an interface would likely show the isocyanate group interacting with a polar phase or surface, while the pentadecyl tail extends into a nonpolar phase, a behavior typical of surfactants.

Advanced Modeling Techniques (e.g., Machine Learning, QSPR Models)

Computational and theoretical investigations are increasingly pivotal in materials science, offering pathways to accelerate the discovery and optimization of novel materials. In the context of this compound and its derivatives, advanced modeling techniques such as Machine Learning (ML) and Quantitative Structure-Property Relationship (QSPR) models are emerging as powerful tools. These methods enable the prediction of material properties and the optimization of synthesis parameters, thereby reducing the reliance on time-consuming and resource-intensive empirical approaches.

Machine learning models, for instance, are being employed to navigate the complex, multidimensional design spaces of polyurethane systems, which often incorporate long-chain isocyanates. nih.gov By learning from existing experimental data, these models can predict the properties of new formulations and guide researchers toward materials with desired characteristics. nih.govaltairengineering.it Similarly, QSPR models provide a framework for correlating the molecular structure of a compound with its macroscopic properties, offering predictive capabilities that can streamline the development process.

Machine Learning in Polyurethane Systems

The application of machine learning in the development of polyurethane (PU) adhesives, which can be synthesized using long-chain isocyanates, has shown considerable promise in expediting the optimization of their properties. nih.gov Researchers have successfully utilized ML algorithms to enhance the adhesive strength of PUs derived from biomass-based components, including those with long aliphatic chains.

One notable approach involves the use of Gaussian process-based Bayesian optimization (BO). nih.govacs.orgresearchgate.net This technique is particularly effective for iteratively guiding experimental design to identify optimal synthesis conditions with a limited number of experiments. nih.govresearchgate.net In a study focused on improving the adhesive properties of PUs based on 2-pyrone-4,6-dicarboxylic acid (PDC), a biomass-derived monomer, an initial dataset of 25 adhesive samples was synthesized. nih.govresearchgate.net These samples were created using various polyols and isocyanates at different isocyanate-to-hydroxyl (r) ratios. nih.govresearchgate.net The adhesive strengths were measured after hot-pressing at different temperatures and durations. nih.govresearchgate.net

The insights gained from these ML models indicated that PUs synthesized from polyethylene (B3416737) glycol (PEG) and methylene (B1212753) diphenyl diisocyanate (MDI) with a high isocyanate-to-hydroxyl ratio exhibited strong adhesion when processed at 200 °C. acs.org While the duration of hot-pressing had a lesser impact, longer times generally contributed to improved adhesive strength. acs.org

Another advanced approach is the use of Hierarchical Machine Learning (HML) models to predict the mechanical properties of polyurethanes. frontiersin.orgfrontiersin.org This method is advantageous when dealing with smaller datasets, as it incorporates domain knowledge to bridge the gap between the chemical composition and the material's performance. frontiersin.orgfrontiersin.org The input layer of an HML model can include details about the repeating polymer unit, molecular weights and densities of the diisocyanates and polyols, and the NCO:OH index. frontiersin.orgfrontiersin.org This hierarchical approach has demonstrated greater accuracy in predicting properties like stress-at-break and strain-at-break compared to standard models like random forest that directly correlate composition and properties. frontiersin.org

Table 1: Input Variables for Machine Learning Models in Polyurethane Adhesive Optimization This table is interactive. You can sort and filter the data.

| Feature | Type | Description |

|---|---|---|

| Polyol Type | Categorical | The type of polyol used in the polyurethane synthesis (e.g., PEG). acs.org |

| Isocyanate Type | Categorical | The type of isocyanate used (e.g., MDI). acs.org |

| Isocyanate-to-Hydroxyl Ratio (r) | Real-Valued | The molar ratio of isocyanate to hydroxyl groups in the reaction mixture. acs.org |

| Heating Temperature | Real-Valued | The temperature at which the adhesive is hot-pressed. acs.org |

| Heating Time | Real-Valued | The duration of the hot-pressing process. acs.org |

Table 2: Performance of Bayesian Optimization in Polyurethane Adhesive Development This table is interactive. You can sort and filter the data.

| Number of Iterations | Optimized Adhesive Strength (MPa) |

|---|---|

| 5 | 10.04 ± 1.26 |

Data derived from a study on biomass-based polyurethane adhesives. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are a computational methodology aimed at establishing a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. scirp.orgpsu.edu While specific QSPR studies solely focused on this compound are not extensively documented, the principles of QSPR are broadly applicable to long-chain aliphatic isocyanates. These models are built on the premise that the properties of a chemical are encoded in its molecular structure.

The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is compiled. scirp.org Then, a set of molecular descriptors is calculated for each molecule in the dataset. scirp.orgpsu.edu These descriptors are numerical representations of various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Physicochemical descriptors: These can include properties like molar refractivity, parachor, and polarizability.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more complex techniques like artificial neural networks (ANN) are used to build a mathematical model that correlates the descriptors with the property of interest. scirp.orgpsu.edu

For long-chain aliphatic molecules, QSPR models can be particularly useful for predicting properties that are influenced by the chain length, such as boiling point, viscosity, and surface tension. For instance, in the study of nonionic surfactants, which also possess long aliphatic chains, QSPR models have been developed to predict their critical micelle concentration (CMC). researchgate.net These models often find that descriptors related to the size and branching of the alkyl chain are significant predictors of the property. researchgate.net

In the context of isocyanates, QSPR could be applied to predict reactivity, thermal stability, or the properties of polymers derived from them. For example, a QSPR model could be developed to predict the glass transition temperature of polyurethanes based on descriptors for the isocyanate and polyol monomers used in their synthesis. Such models can serve as a valuable screening tool to identify promising candidate molecules for specific applications before undertaking their synthesis and characterization.

Analytical Methodologies for Characterization of Pentadecyl Isocyanate and Its Reaction Products

Spectroscopic Techniques

Spectroscopy provides detailed information about molecular structure and functional groups, making it indispensable for the analysis of pentadecyl isocyanate.

Infrared (IR) Spectroscopy for Monitoring Reaction Progression and Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and tracking the progress of reactions involving this compound. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band that appears in a region of the IR spectrum where few other functional groups absorb. spectroscopyonline.comspectroscopyonline.com

The asymmetric stretching vibration of the -N=C=O group in isocyanates, including long-chain aliphatic isocyanates like this compound, typically appears in the range of 2240–2280 cm⁻¹. spectroscopyonline.comspectroscopyonline.com This intense and sharp peak serves as a distinct fingerprint for the presence of the isocyanate functional group. copbela.org The monitoring of this specific peak is a direct and effective method for tracking the consumption of this compound during a reaction, such as in the formation of polyurethanes. researchgate.netmt.comresearchgate.net As the reaction proceeds, the intensity of the isocyanate peak decreases, while new peaks corresponding to the formed functional groups, like the urethane (B1682113) linkage, appear. researchgate.net For instance, in the reaction with an alcohol, the disappearance of the -N=C=O peak is accompanied by the appearance of characteristic urethane absorptions, including the N-H stretch (around 3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹). uobabylon.edu.iqspecac.com

Key IR Absorption Frequencies for Monitoring Reactions of this compound:

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Significance |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp | Indicates presence of unreacted this compound. spectroscopyonline.comspectroscopyonline.comcopbela.org |

| Urethane (R-NH-CO-OR') | N-H Stretch | ~3300 | Medium, Broad | Formation of urethane linkage. uobabylon.edu.iqspecac.com |

| Urethane (R-NH-CO-OR') | C=O Stretch | ~1700 | Strong | Formation of urethane linkage. uobabylon.edu.iqpg.edu.pl |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad | Presence of reactant alcohol. |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) | Presence of reactant primary amine. |

This ability to monitor functional group transformations in real-time makes IR spectroscopy an invaluable tool for studying the kinetics and completion of reactions involving this compound. mt.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound and its reaction products. Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of this compound, the long alkyl chain (C₁₅H₃₁) would exhibit characteristic signals. The protons closest to the electron-withdrawing isocyanate group would be the most deshielded and appear at a higher chemical shift (further downfield) compared to the other methylene (B1212753) groups in the chain. For a similar long-chain isocyanate, 1,4-tetramethylene diisocyanate, the protons on the carbons adjacent to the isocyanate group appear as a triplet at approximately 3.38 ppm. osti.gov The numerous methylene groups in the pentadecyl chain would produce a large, complex multiplet in the typical aliphatic region (around 1.2-1.6 ppm). The terminal methyl group would appear as a triplet at the lowest chemical shift (most upfield), typically around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon of the isocyanate group (-N=C=O) is highly deshielded and appears at a characteristic chemical shift in the range of 120-135 ppm. scribd.com The carbon atom of the alkyl chain directly attached to the nitrogen of the isocyanate group would also be significantly deshielded. For instance, in 1,4-tetramethylene diisocyanate, the carbons adjacent to the isocyanate functionality have a chemical shift around 43.5 ppm. osti.gov The other carbons of the pentadecyl chain would resonate in the aliphatic region of the spectrum.

When this compound reacts, for example, with an alcohol to form a urethane, the NMR spectra change predictably. In the ¹H NMR, a new signal for the N-H proton of the urethane linkage would appear, and the chemical shift of the protons on the carbon adjacent to the nitrogen would shift. In the ¹³C NMR, the isocyanate carbon signal would disappear, and a new signal for the urethane carbonyl carbon would emerge, typically in the range of 150-160 ppm. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the ¹H and ¹³C signals, providing unambiguous assignments and confirming the formation of new covalent bonds in reaction products. usda.govnih.gov

Typical NMR Chemical Shifts (δ) for this compound and its Urethane Derivative:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound | ||

| -CH₂-NCO | ~3.3 | ~43 |

| -(CH₂)₁₃- | ~1.2 - 1.6 | ~22 - 32 |

| -CH₃ | ~0.9 | ~14 |

| -N=C=O | - | ~120 - 135 scribd.com |

| Pentadecyl Urethane (R-NH-CO-OR') | ||

| -NH- | Variable | - |

| Urethane C=O | - | ~150 - 160 |

Chromatographic Techniques

Chromatography is essential for separating complex mixtures, assessing purity, and determining the molecular weight of polymers derived from this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Fragmentation Analysis and Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the structure of this compound and its reaction products through fragmentation analysis. In electron impact (EI) mass spectrometry, long-chain alkyl isocyanates exhibit characteristic fragmentation patterns. nih.gov A notable feature in the mass spectra of several long-chain isocyanates is a common base peak at m/z 99. nih.govresearchgate.net This peak is suggested to arise from the formation of a stable six-membered ring structure. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. nih.govacs.org

When this compound reacts, for example, with peptides or other biomolecules, tandem mass spectrometry (MS/MS) can be employed to identify the specific binding sites. nih.gov This technique involves isolating a specific ion (the precursor ion) and then fragmenting it to produce a spectrum of product ions, which provides detailed structural information about the original molecule. nih.govresearchgate.net Similarly, in the analysis of polyurethane degradation products, which may include various isocyanates, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for sensitive and selective identification and quantification. nih.govresearchgate.net

Common Fragment Ions in the Mass Spectrum of Long-Chain Alkyl Isocyanates:

| m/z | Proposed Fragment Structure/Origin | Significance |

| M+ | Molecular Ion | Confirms the molecular weight of the compound. |

| 99 | Stable six-membered ring rearrangement product | Often the base peak, characteristic of long-chain isocyanates. nih.govresearchgate.net |

| M-1 | Loss of a hydrogen atom | Common fragmentation pathway. |

| M-28 | Loss of CO or C₂H₄ | Can occur in aromatic isocyanates. researchgate.net |

| M-55 | Loss of C₄H₇ or C₃H₃O | Can occur in aromatic isocyanates. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound and its derivatives. koreascience.kr Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, UV-active derivative that can be easily detected. rsc.org Reagents such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or N-benzylmethylamine (NBMA) are often used for this purpose. koreascience.krrsc.org

The resulting urea (B33335) derivatives are then separated, typically using reverse-phase HPLC with a C18 column, and quantified using a UV detector. rsc.org The choice of mobile phase, often a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate, is optimized to achieve good separation of the analyte from potential impurities or other components in a mixture. koreascience.krepa.gov Gradient elution, where the mobile phase composition is changed during the analysis, is frequently employed to separate compounds with a wide range of polarities. koreascience.kr This method allows for the determination of the purity of this compound and the quantification of residual monomer in reaction mixtures or final products. epa.govresearchgate.net The development of methods with high sensitivity, often coupled with mass spectrometry detection (LC-MS), enables the analysis of trace levels of isocyanates. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing polymers synthesized from this compound. shimadzu.czslideshare.net GPC separates molecules based on their size in solution, allowing for the determination of the molecular weight distribution of a polymer sample. shimadzu.czoecd.org This information is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the resulting polymer. intertek.com

In a GPC analysis, a dissolved polymer sample is passed through a column packed with porous gel beads. slideshare.net Larger polymer chains are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.cz By calibrating the system with polymer standards of known molecular weight, a calibration curve of log(molecular weight) versus retention time can be constructed. youtube.com This curve is then used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of an unknown polymer sample. utwente.nl The PDI provides a measure of the breadth of the molecular weight distribution. youtube.com GPC is widely used in quality control and research to ensure that polymers meet required specifications and to understand how reaction conditions affect the final polymer properties. osti.govintertek.comdtic.mil

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. tainstruments.com For polymers derived from this compound, these methods provide critical insights into their thermal transitions and stability.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. qualitest.ae By comparing the heat flow between a sample and a reference, DSC can detect and quantify endothermic and exothermic processes. qualitest.ae For polymers, this includes the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.demegalab.gr

DSC analysis is typically performed by heating a small sample (around 5 mg) at a controlled rate, often 10°C/min, under a nitrogen atmosphere to prevent oxidative degradation. mdpi.commdpi.com The resulting thermogram plots heat flow against temperature, where transitions like Tg appear as a step change in the baseline, and melting appears as an endothermic peak. eag.commdpi.com

The data below, gathered from studies on various polymers containing pentadecyl side chains, illustrates the typical range of glass transition temperatures observed.

Table 1: Glass Transition Temperatures (Tg) of Polymers Containing Pentadecyl Chains Determined by DSC

| Polymer Type | Specific Polymer Structure | Glass Transition Temperature (Tg) in °C |

|---|---|---|

| Poly(esterimide) | Derived from 2,2′-(4-pentadecyl-1,3-phenylene)bis(1,3-dioxoisoindoline-5-carboxylic acid) and various bisphenols | 145-198 |

| Polyamide | Derived from pentadecylbenzene-1,3-diamine and various aromatic diacids | 169-215 |

This table is generated based on data from published research findings. researchgate.netresearchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature or time in a controlled atmosphere. mdpi.com As the material is heated, it may lose mass through processes like decomposition or evaporation. tainstruments.com The TGA instrument produces a curve plotting mass loss versus temperature, from which the onset temperature of decomposition and the temperatures for specific percentage weight losses can be determined. osti.gov

For polymers derived from this compound, TGA is essential for evaluating their suitability for applications where high thermal resistance is required. The analysis is typically conducted by heating a sample of approximately 5-10 mg at a constant rate, such as 10°C/min, under an inert nitrogen atmosphere. mdpi.commdpi.com The thermal decomposition of polyurethanes, for example, often occurs in multiple stages, with the first stage (around 250–360°C) corresponding to the breakdown of the carbamate (B1207046) (urethane) linkages and the second stage (360–500°C) involving the degradation of the polyol segments. mdpi.com Studies on polymers containing long alkyl chains, such as those from this compound, show that they generally possess good thermal stability. researchgate.netresearchgate.net For instance, alkyl isocyanate polymers have been shown to begin decomposing at around 190°C. dtic.mil

A key parameter derived from TGA is the temperature at which 10% weight loss occurs (T10), which serves as a standard measure of thermal stability.

Table 2: Thermal Stability of Polymers Containing Pentadecyl Chains Determined by TGA

| Polymer Type | Specific Polymer Structure | Temperature at 10% Weight Loss (T10) in °C |

|---|---|---|

| Poly(esterimide)s | Derived from 2,2′-(4-pentadecyl-1,3-phenylene)bis(1,3-dioxoisoindoline-5-carboxylic acid) | 450-470 |

| Polyamides | Derived from pentadecylbenzene-1,3-diamine and aromatic diacids | 430-460 |

This table is generated based on data from published research findings. researchgate.net

Coupling TGA with other techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) allows for the identification of the gaseous products evolved during decomposition, providing deeper insight into the degradation mechanisms. osti.govresearchgate.netnih.gov